molecular formula C54H90N16O18 B012077 Cholecystokinin (10-20) CAS No. 100900-23-0

Cholecystokinin (10-20)

Cat. No. B012077
M. Wt: 1251.4 g/mol
InChI Key: JBWFYIDIZXNRQD-CQVFSJASSA-N
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Description

Cholecystokinin, also known as CCK, is a peptide hormone of the gastrointestinal system. It is responsible for stimulating the digestion of fat and protein . Cholecystokinin is synthesized and secreted by enteroendocrine cells in the duodenum, the first segment of the small intestine . Its presence causes the release of digestive enzymes and bile from the pancreas and gallbladder, respectively, and also acts as a hunger suppressant .


Synthesis Analysis

Cholecystokinin is synthesized and secreted by enteroendocrine cells in the duodenum . The distribution of CCK-producing enteroendocrine cells (I cells) in humans is sparse . The expression of CCK messenger RNA (mRNA) as well as CCK1 and CCK2 receptor mRNA along the intestines in healthy individuals and patients with type 2 diabetes has been examined .


Molecular Structure Analysis

A number of molecular forms of cholecystokinin (CCK) have been identified in brain, intestine, and blood of experimental animals and humans . The original form of CCK purified was a tritriacontapeptide (CCK-33) .


Chemical Reactions Analysis

Cholecystokinin receptors (CCKRs) engage in fundamental physiological actions such as satiety regulation, pancreatic enzyme secretion, and gall bladder contraction . The mechanisms of ligand recognition, activation, and G protein coupling specificity of CCKRs have been revealed .


Physical And Chemical Properties Analysis

Cholecystokinin is a hormone that functions as part of your digestive system. It’s released (secreted) by your small intestine during the digestive process . It’s sometimes called pancreozymin . Cholecystokinin is also found in your brain and central nervous system, though its function there isn’t as well understood .

Scientific Research Applications

  • Neurological Effects : Intranasal cholecystokinin improves controlled stimulus processing and attention, without significant dose-dependent differences (Denecke, Czehak, & Pietrowsky, 2002).

  • Digestive System : It stimulates gallbladder contraction and pancreatic exocrine secretion, acting as a neurotransmitter (Funakoshi et al., 1994). Also, it regulates gastrointestinal motility, influencing the gallbladder, sphincter of Oddi, and gastric emptying (Grider, 1994).

  • Biological Actions : Cholecystokinin impacts digestion, feeding, cardiovascular and respiratory functions, neurotoxicity, seizures, cancer cell proliferation, analgesia, sleep, sexual and reproductive behaviors, memory, anxiety, and dopamine-mediated behaviors (Crawley & Corwin, 1994).

  • Pain and Anxiety Modulation : It modulates pain and anxiety, particularly within regions like the midbrain periaqueductal gray (Mitchell et al., 2011).

  • Neuropsychiatric Applications : Its potential in psychiatric neuroscience includes roles as anxiolytics, antipsychotics, anti-anorexics, or analgesics (Abelson, 1995).

  • Neurotransmission : Cholecystokinin modulates neurotransmitter release, specifically in the hippocampus through cannabinoid receptor signaling (Lee & Soltesz, 2011).

  • Cardiovascular and Inflammatory Responses : It can influence the inflammatory response and control mean arterial pressure, especially during endotoxemic shock (Saia et al., 2013).

Safety And Hazards

The safety data sheet for Cholecystokinin (26 - 33), a variant of Cholecystokinin, suggests handling all chemicals with caution and using proper protective equipment (PPE) when handling chemicals .

Future Directions

Cholecystokinin has potential roles in the prevention and management of obesity, currently one of the dominant causes of direct or indirect morbidity and mortality . There remains substantial scope for development of drugs to target the type 1 cholecystokinin receptor with new pharmacologic strategies and such drugs may provide new approaches for treatment of obesity .

properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H90N16O18/c1-7-28(6)43(58)52(85)62-30(11-8-9-15-55)44(77)65-34(20-41(57)74)48(81)63-32(17-26(2)3)46(79)61-31(13-14-40(56)73)45(78)68-37(23-71)49(82)64-33(18-27(4)5)47(80)66-35(21-42(75)76)53(86)70-16-10-12-39(70)51(84)69-38(24-72)50(83)67-36(54(87)88)19-29-22-59-25-60-29/h22,25-28,30-39,43,71-72H,7-21,23-24,55,58H2,1-6H3,(H2,56,73)(H2,57,74)(H,59,60)(H,61,79)(H,62,85)(H,63,81)(H,64,82)(H,65,77)(H,66,80)(H,67,83)(H,68,78)(H,69,84)(H,75,76)(H,87,88)/t28-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWFYIDIZXNRQD-CQVFSJASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H90N16O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143572
Record name Cholecystokinin (10-20)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1251.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholecystokinin (10-20)

CAS RN

100900-23-0
Record name Cholecystokinin (10-20)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100900230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholecystokinin (10-20)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
J Jansen, C Lamers - 1983 - degruyter.com
… and 3 guinea pigs with cholecystokinin 1—33 coupled to bovine serum albumin, 9 rabbits and 2 guinea pigs with uncoupled cholecystokinin 1-33, 5 rabbits with cholecystokinin 10-20 …
Number of citations: 53 www.degruyter.com
E Atanassova, A Bocheva… - Neurogastroenterology & …, 1993 - Wiley Online Library
Intraluminal pressure and electrical activity of the colon of conscious dogs were recorded using silver bipolar electrodes and a pressure transducer. Two phases in the mechanogram of …
Number of citations: 5 onlinelibrary.wiley.com
U Smedh, K Uvnäs‐Moberg - Acta physiologica scandinavica, 1994 - Wiley Online Library
The aim of this study was to investigate whether corticotropin‐releasing factor influences the plasma levels of somatostatin, gastrin or cholecystokinin when administered …
Number of citations: 17 onlinelibrary.wiley.com
MA Burrell, AC Villaro, G Rindi, E Solcia, JM Polak… - Cell and tissue …, 1991 - Springer
Numerous endocrine cells can be observed in the gut of the lizard Podarcis hispanica after application of the Grimelius silver nitrate technique. The argyrophilic endocrine cells are …
Number of citations: 25 link.springer.com
R Sutton, D Criddle, MGT Raraty, A Tepikin… - Pancreatology, 2003 - karger.com
Evidence consistently suggests that the earliest changes of acute pancreatitis are intracellular, the hallmark of which is premature intracellular activation of digestive zymogens, …
Number of citations: 128 karger.com
DD Marshall, ED Inutan, B Wang, CW Liu… - …, 2016 - Wiley Online Library
Matrix‐assisted ionization (MAI) is a newly discovered method for converting compounds from the solid phase to gas‐phase ions having charge states similar to electrospray ionization (…
E Tsalikian, TP Foley, DJ Becker - Pediatric research, 1984 - nature.com
… There was no displacement of '251-Tyr"-somatostatin by other polypeptides such as insulin, growth hormone, and gonadotropin-releasing hormone, although cholecystokinin 10-20 …
Number of citations: 20 www.nature.com
SL Cook, OL Collin, GP Jackson - Journal of mass spectrometry, 2009 - Wiley Online Library
Extensive backbone fragmentation resulting in a‐, b‐, c‐, x‐, y‐ and z‐type ions is observed of singly and doubly charged peptide ions through their interaction with a high kinetic energy …
SD Sherrod, MV Myers, M Li, JS Myers… - Journal of proteome …, 2012 - ACS Publications
… The peptides, DRVpYIHPF (angiotensin II) and IKNLQpSLDPSH (cholecystokinin 10–20), were spiked into 100 μL of 6 μg mL –1 BSA digest at 0.01, 0.02, 0.05, 0.10, 0.20, 0.50, 1.0, and …
Number of citations: 74 pubs.acs.org
DB Robb, JM Brown, M Morris, MW Blades - Analytical chemistry, 2014 - ACS Publications
Atmospheric pressure electron capture dissociation (AP-ECD) is an emerging technique capable of being adopted to virtually any electrospray mass spectrometer, without modification …
Number of citations: 16 pubs.acs.org

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